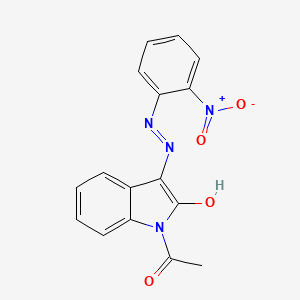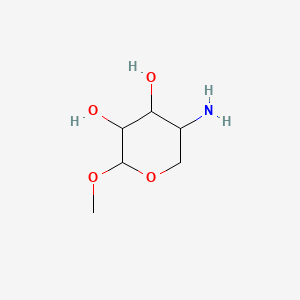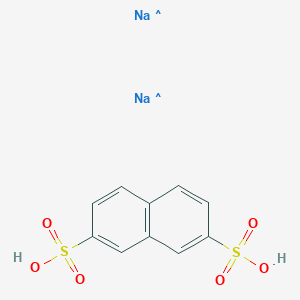
2,7-Naphthalene disulfonic acid,sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalene disulfonic acid, sodium salt is an organic compound with the molecular formula C10H6Na2O6S2. It is a white to light yellow crystalline powder that is soluble in water but insoluble in organic solvents . This compound is widely used in various industrial applications, including the production of dyes and pigments, as well as in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalene disulfonic acid, sodium salt typically involves the sulfonation of naphthalene. One common method includes the following steps :
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 2,7-naphthalene disulfonic acid.
Neutralization: The resulting disulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 2,7-Naphthalene disulfonic acid, sodium salt can be optimized by using reaction mother liquor of 2-naphthalene sulfonic acid. This method involves heating the mother liquor, evaporating under reduced pressure, and adding fuming sulfuric acid while maintaining specific temperature conditions . This process reduces raw material consumption and minimizes environmental pollution.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalene disulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with fewer sulfonic groups.
Substitution: The compound can undergo substitution reactions where the sulfonic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products include higher oxidation state sulfonic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with different functional groups replacing the sulfonic groups.
Scientific Research Applications
2,7-Naphthalene disulfonic acid, sodium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in various biochemical assays and as a reagent in analytical chemistry.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,7-Naphthalene disulfonic acid, sodium salt involves its ability to act as a strong acid and a good leaving group in chemical reactions. The sulfonic acid groups can participate in various chemical transformations, making the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalene disulfonic acid, sodium salt
- 2,6-Naphthalene disulfonic acid, sodium salt
- 1,3,6-Trisulfonic acid, sodium salt
Uniqueness
2,7-Naphthalene disulfonic acid, sodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to other naphthalene disulfonic acids. This makes it particularly useful in the synthesis of certain dyes and pigments that require this specific structural configuration .
Properties
Molecular Formula |
C10H8Na2O6S2 |
|---|---|
Molecular Weight |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
InChI Key |
JJOJKAYBTLJYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
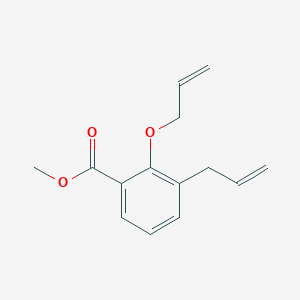
![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)

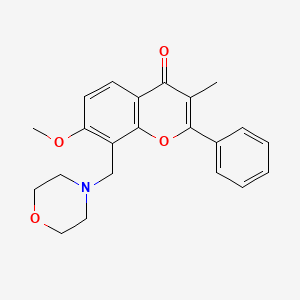
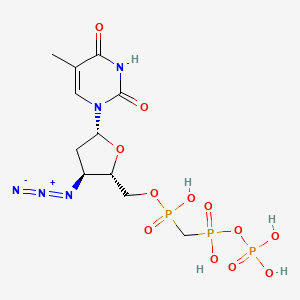
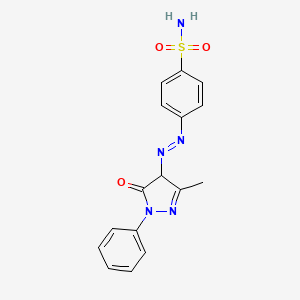
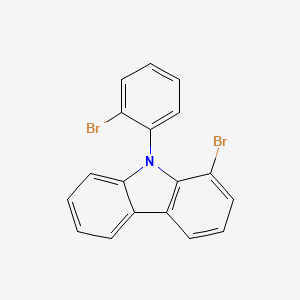

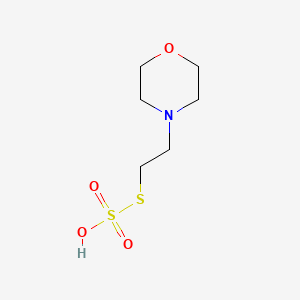
![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)

